[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
CAS No.: 2059955-57-4
Cat. No.: VC4323785
Molecular Formula: C7H9FN2OS
Molecular Weight: 188.22
* For research use only. Not for human or veterinary use.
![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone - 2059955-57-4](/images/structure/VC4323785.png)
Specification
CAS No. | 2059955-57-4 |
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Molecular Formula | C7H9FN2OS |
Molecular Weight | 188.22 |
IUPAC Name | (6-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
Standard InChI | InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3 |
Standard InChI Key | NMXQCWMVAIAMIR-UHFFFAOYSA-N |
SMILES | CS(=NC1=CN=C(C=C1)F)(=O)C |
Introduction
Structural Characteristics and Molecular Identification
Core Architecture and Bonding
The molecule features a pyridine ring substituted at the 3-position with an imino group (–N=) bonded to a dimethylated λ⁶-sulfanone moiety (–S(=O)(CH₃)₂). At the 6-position of the pyridine, a fluorine atom introduces electronegativity, influencing both electronic distribution and intermolecular interactions . The planar pyridine ring adopts a slight distortion due to steric effects from the bulky sulfone group, as evidenced by computational conformational analysis .
Table 1: Key Structural Descriptors
Spectroscopic Signatures
Though experimental spectral data (e.g., NMR, IR) are absent in published literature, density functional theory (DFT) simulations predict characteristic signals:
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¹H NMR: A singlet at δ 3.2–3.5 ppm for methyl groups attached to sulfur, coupled with deshielded pyridinic protons (δ 7.8–8.6 ppm) .
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¹³C NMR: A sulfone carbonyl carbon at δ 210–220 ppm and fluorinated pyridine carbons between δ 120–150 ppm .
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IR: Strong S=O stretching vibration near 1150 cm⁻¹ and C=N absorption at 1600 cm⁻¹.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The primary route involves coupling 6-fluoro-3-aminopyridine with dimethyl sulfoxide (DMSO) under oxidative conditions. A two-step protocol is hypothesized:
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Formation of the Imino Intermediate: Reacting 6-fluoro-3-aminopyridine with DMSO in the presence of a base (e.g., NaOH) at 80–100°C generates the iminosulfane intermediate.
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Oxidation to Sulfone: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfane to sulfone, achieving yields of 45–60% after chromatographic purification.
Challenges in Scalability
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Byproduct Formation: Competing N-oxide formation at the pyridine nitrogen occurs under prolonged oxidation, necessitating strict temperature control.
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Fluorine Stability: The C–F bond exhibits susceptibility to hydrolysis at elevated pH, requiring inert atmospheres during basic conditions .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring undergoes regioselective substitution at the 2- and 4-positions. For example, nitration with HNO₃/H₂SO₄ yields 2-nitro-6-fluoro derivatives, though the sulfone group may direct reactivity unpredictably.
Sulfone Group Transformations
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Nucleophilic Displacement: The sulfone’s methyl groups resist substitution, but the imino nitrogen participates in condensation reactions with aldehydes to form Schiff bases.
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Reduction: Sodium borohydride (NaBH₄) reduces the imino group to an amine, yielding [(6-fluoropyridin-3-yl)amino]dimethyl-sulfone, though this pathway remains experimentally unverified.
Comparative Analysis with Structural Analogues
Table 2: Functional Group Impact on Bioactivity
The fluoropyridinyl group enhances metabolic stability compared to hydroxyphenyl analogues, while the sulfone moiety improves solubility over non-oxidized sulfides .
Future Research Directions
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Synthetic Methodology: Develop one-pot syntheses using flow chemistry to minimize byproducts.
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Biological Screening: Prioritize antimalarial and antibacterial assays against P. falciparum and MRSA.
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Computational Modeling: Perform molecular dynamics simulations to identify protein targets.
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